molecular formula C15H21ClN2O2 B247954 N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Katalognummer B247954
Molekulargewicht: 296.79 g/mol
InChI-Schlüssel: VDYXTVZTXYQWHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Wirkmechanismus

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activity of immune cells. By inhibiting BTK, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can block these signaling pathways and prevent the growth and proliferation of cancer cells and the activity of immune cells that contribute to autoimmune diseases.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to have a potent inhibitory effect on BTK activity, which can lead to the inhibition of cancer cell growth and the suppression of immune cell activity. N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several advantages for use in lab experiments, including its potent inhibitory activity against BTK, its favorable pharmacokinetic properties, and its potential for use in the treatment of various types of cancer and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to evaluate its safety and efficacy in humans and the potential for off-target effects on other signaling pathways.

Zukünftige Richtungen

There are several potential future directions for the development of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide as a therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide and to identify potential off-target effects that may limit its clinical utility.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves several steps, including the reaction of 4-chloroaniline with 2,6-dimethylmorpholine to form the intermediate N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)prop-2-enamide. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-bromo-3-fluorobenzonitrile to form the final product, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that contribute to autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in humans.

Eigenschaften

Produktname

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Molekularformel

C15H21ClN2O2

Molekulargewicht

296.79 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI-Schlüssel

VDYXTVZTXYQWHW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.